6-Bromo-4,8-dimethylquinoline-2-thiol
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Overview
Description
6-Bromo-4,8-dimethylquinoline-2-thiol is a chemical compound with the molecular formula C11H10BrNS and a molecular weight of 268.17 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dimethylquinoline-2-thiol typically involves the bromination of 4,8-dimethylquinoline followed by thiolation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thiourea or other sulfur-containing reagents for thiolation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a thiolate anion.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolate anions.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-4,8-dimethylquinoline-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dimethylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Comparison
6-Bromo-4,8-dimethylquinoline-2-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10BrNS |
---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
6-bromo-4,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H10BrNS/c1-6-4-10(14)13-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ODQVUQHKLWMTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=S)C=C2C)Br |
Origin of Product |
United States |
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